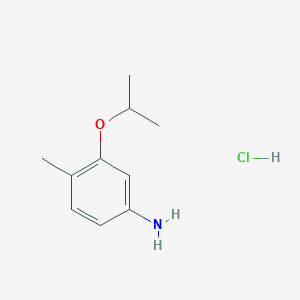

3-Isopropoxy-4-methylaniline hydrochloride

説明

Significance of Substituted Anilines in Synthetic Methodologies

Substituted anilines are of paramount importance in organic synthesis due to their utility as versatile building blocks and intermediates. beilstein-journals.orgfiveable.me The presence of different functional groups on the aniline (B41778) ring dramatically influences the molecule's electronic properties and reactivity, allowing chemists to tailor them for specific synthetic transformations. They serve as crucial precursors in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.netresearchgate.netnih.gov For instance, aniline derivatives are indispensable in the construction of heterocyclic compounds and are frequently employed in carbon-nitrogen (C–N) bond-forming reactions, which are fundamental to the assembly of many biologically active molecules. researchgate.netnih.gov The ability to strategically place substituents on the aromatic ring enables precise control over reaction outcomes, making substituted anilines invaluable tools for synthetic chemists. nih.gov

Overview of Arylamine Chemistry in Contemporary Research

Contemporary research in arylamine chemistry is vibrant and expansive, driven by the continuous demand for novel molecules with specific functions. researchgate.net A significant area of focus is the development of new and efficient synthetic methods. Modern catalysis, particularly transition-metal-catalyzed cross-coupling reactions, has revolutionized the synthesis of arylamines, offering milder and more versatile routes compared to classical methods. nih.gov Furthermore, the unique electronic nature of the arylamine scaffold makes it a compelling component in the design of functional materials, such as conducting polymers and organic light-emitting diodes (OLEDs). nih.gov In medicinal chemistry, the aniline motif is a common feature in many FDA-approved drugs. cresset-group.com Researchers actively explore how modifying aniline structures can enhance pharmacological properties like bioavailability, target selectivity, and metabolic stability. cresset-group.comacs.org

Contextualization of 3-Isopropoxy-4-methylaniline Hydrochloride within Arylamine Derivatives

Within this extensive family of compounds lies this compound. As a substituted aniline, it embodies the structural features that make this class of molecules so useful. It is classified as an organic building block, specifically a benzene (B151609) compound and an ether, indicating its potential role as a starting material or intermediate in multi-step synthetic processes. bldpharm.comsigmaaldrich.com The molecule features a methyl group and an isopropoxy group on the benzene ring, in addition to the amino group. These substituents modulate the reactivity of the aromatic ring and the basicity of the amine, providing specific steric and electronic properties that can be exploited in targeted chemical syntheses. Its hydrochloride salt form suggests it is handled as a stable, solid material. sigmaaldrich.com

While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, its structure is indicative of its utility in research and development, particularly in the creation of more complex molecules for the pharmaceutical or materials science sectors.

Below are tables detailing the known properties and identifiers for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1795507-99-1 |

| Molecular Formula | C₁₀H₁₆ClNO |

| Molecular Weight | 201.7 g/mol |

| Physical Form | Solid |

| Purity | 97% |

| Storage Temperature | Room Temperature, Inert Atmosphere |

Data sourced from chemical supplier specifications. sigmaaldrich.com

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-isopropoxy-4-methylaniline;hydrochloride |

| InChI | 1S/C10H15NO.ClH/c1-7(2)12-10-6-9(11)5-4-8(10)3;/h4-7H,11H2,1-3H3;1H |

| InChI Key | LMOPEQTYCXMYSL-UHFFFAOYSA-N |

| MDL Number | MFCD28118344 |

Data sourced from chemical databases. sigmaaldrich.com

Structure

3D Structure of Parent

特性

IUPAC Name |

4-methyl-3-propan-2-yloxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-7(2)12-10-6-9(11)5-4-8(10)3;/h4-7H,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOPEQTYCXMYSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OC(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 3 Isopropoxy 4 Methylaniline Hydrochloride

Reactivity of the Arylamine Moiety

The primary reactive center of the molecule is the arylamine group. Its reactivity is modulated by the electronic effects of the isopropoxy and methyl substituents on the benzene (B151609) ring. The isopropoxy group, an alkoxy group, is an electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to it. The methyl group is also an electron-donating group through hyperconjugation. These combined effects enhance the nucleophilicity of the arylamine.

Nucleophilic Properties in Organic Reactions

The lone pair of electrons on the nitrogen atom of the free base, 3-isopropoxy-4-methylaniline, makes it a potent nucleophile. This nucleophilicity is central to its participation in a variety of organic reactions. The hydrochloride salt, however, must first be neutralized to the free amine to exhibit these properties.

Acylation: The free amine readily reacts with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The increased electron density on the nitrogen atom, due to the electron-donating substituents, enhances its nucleophilicity, making this reaction facile.

Alkylation: While direct alkylation of the amine with alkyl halides can occur, it often leads to a mixture of mono- and poly-alkylated products. ncert.nic.in Reductive amination, a two-step process involving the reaction with a carbonyl compound to form an imine or enamine intermediate followed by reduction, offers a more controlled method for N-alkylation.

Nucleophilic Aromatic Substitution (SNAAr): The arylamine can act as a nucleophile in SNAr reactions, displacing leaving groups on electron-deficient aromatic rings. researchgate.netmasterorganicchemistry.com The rate of these reactions is influenced by the steric hindrance around the amino group and the electronic properties of both reacting species.

| Reaction Type | Electrophile | Product Type | Mechanism |

| Acylation | Acyl chloride, Anhydride (B1165640) | Amide | Nucleophilic Acyl Substitution |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine | Nucleophilic Substitution (SN2) |

| Reductive Amination | Aldehyde, Ketone | Secondary/Tertiary Amine | Imine/Enamine formation followed by reduction |

| SNAr | Electron-deficient Aryl Halide | Diaryl/Alkylaryl Amine | Nucleophilic Aromatic Substitution |

Amine Oxidation Pathways and Intermediate Formation (e.g., Immonium Ions)

The oxidation of arylamines can lead to a variety of products depending on the oxidant and reaction conditions. aip.orgorientjchem.orgcdnsciencepub.comresearchgate.net The initial step often involves the formation of a nitrogen-centered radical cation.

For 3-Isopropoxy-4-methylaniline, oxidation can proceed through several pathways:

Formation of Azo Compounds: Mild oxidizing agents can lead to the formation of colored azoxy and azo compounds through the coupling of intermediate species.

Formation of Quinone-imines: Stronger oxidation can lead to the formation of quinone-imine structures, which are often unstable and can polymerize.

Immonium Ion Formation: If the aniline (B41778) is N-substituted (secondary or tertiary), oxidation can lead to the formation of an immonium ion. acs.orgresearchgate.netnih.govnih.gov This electrophilic species can then react with various nucleophiles. For the primary amine of 3-isopropoxy-4-methylaniline, imine formation would precede any potential immonium ion generation, typically through reaction with a carbonyl compound.

The electrochemical oxidation of substituted anilines has been shown to produce a range of products including benzidine, hydroxyaniline, and diphenylamine (B1679370) derivatives, indicating complex reaction pathways involving radical cations and dications.

Reactions with Halogenating Agents

The electron-rich aromatic ring of 3-isopropoxy-4-methylaniline is highly activated towards electrophilic aromatic substitution, including halogenation. byjus.com The isopropoxy and amino groups are ortho-, para-directing, while the methyl group is also ortho-, para-directing. The positions ortho and para to the powerful activating amino group are most susceptible to electrophilic attack.

Bromination: Reaction with reagents like N-bromosuccinimide (NBS) is expected to result in rapid bromination of the aromatic ring. thieme-connect.com The regioselectivity will be influenced by the directing effects of the substituents and steric hindrance. The positions ortho to the amino group (positions 2 and 6) are electronically favored.

Chlorination: Similar to bromination, chlorination with reagents like N-chlorosuccinimide (NCS) would lead to electrophilic substitution on the activated ring. researchgate.net

Iodination: Iodination can be achieved using reagents such as iodine monochloride (ICl), which provides a source of electrophilic iodine. nih.gov

The expected major products of monohalogenation would be substitution at the positions ortho to the strongly activating amino group.

| Halogenating Agent | Reaction Type | Expected Major Regioisomers |

| N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | 2-bromo- and 6-bromo- derivatives |

| N-Chlorosuccinimide (NCS) | Electrophilic Aromatic Substitution | 2-chloro- and 6-chloro- derivatives |

| Iodine Monochloride (ICl) | Electrophilic Aromatic Substitution | 2-iodo- and 6-iodo- derivatives |

Transformations Involving the Isopropoxy Group

The isopropoxy group, while generally stable, can undergo specific chemical transformations, primarily involving the cleavage of the ether linkage.

Cleavage Reactions of Ether Linkages

The cleavage of aryl ethers typically requires harsh conditions, such as treatment with strong acids or Lewis acids. wikipedia.org

Acid-Catalyzed Cleavage: Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave the ether bond. libretexts.orgpressbooks.publibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage will always produce a phenol (B47542) and an alkyl halide, as the SN2 attack on the sp2-hybridized aromatic carbon is disfavored. libretexts.org For 3-isopropoxy-4-methylaniline, this would yield 3-hydroxy-4-methylaniline and isopropyl halide. The cleavage of the isopropyl group can proceed via an SN1-like mechanism due to the relative stability of the secondary carbocation. libretexts.orgpressbooks.pub

Lewis Acid-Mediated Cleavage: Lewis acids such as aluminum trichloride (B1173362) (AlCl3) or boron tribromide (BBr3) are effective reagents for the cleavage of aryl ethers. acs.org These reagents coordinate to the ether oxygen, making it a better leaving group.

| Reagent | Reaction Type | Expected Products |

| HI or HBr (strong acid) | Ether Cleavage (SN1/SN2) | 3-Hydroxy-4-methylaniline, Isopropyl halide |

| AlCl3 or BBr3 (Lewis acid) | Ether Cleavage | 3-Hydroxy-4-methylaniline, Isopropyl-Lewis acid adduct |

Rearrangements Involving Alkoxy Groups

While less common than reactions of the arylamine moiety, rearrangements involving the alkoxy group can occur under specific conditions, although they are not widely reported for simple alkoxy anilines.

Fries Rearrangement: A related reaction, the Fries rearrangement, involves the migration of an acyl group from a phenolic ester to the aromatic ring. A photochemical version of this rearrangement is also known. While not a direct rearrangement of the alkoxy group itself, if the aniline were acylated and then the isopropoxy group were part of a more complex ester, such rearrangements could be envisioned.

Claisen Rearrangement: The Claisen rearrangement is a well-known thermal rearrangement of allyl aryl ethers. This is not directly applicable to the isopropoxy group but illustrates a class of rearrangements that aryl ethers can undergo if the alkyl group is unsaturated in the appropriate position.

Thermal and Photochemical Rearrangements: Some substituted anilines and their derivatives can undergo thermal or photochemical rearrangements, which may involve migration of substituents on the ring or on the nitrogen atom. researchgate.netacs.orgresearchgate.net However, specific examples involving the migration of a simple alkoxy group under these conditions are not common.

Reactivity of the Aromatic Nucleus

The reactivity of the aromatic ring in 3-isopropoxy-4-methylaniline is dictated by the interplay of the electronic effects of its three substituents. The amino, isopropoxy, and methyl groups are all classified as activating groups, meaning they increase the electron density of the benzene ring, making it more susceptible to electrophilic attack than benzene itself.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the incoming electrophile will be directed to specific positions on the aromatic ring based on the directing effects of the existing substituents. The amino, isopropoxy, and methyl groups are all ortho, para-directors. byjus.comrsc.orgdoubtnut.comcognitoedu.org This means they direct incoming electrophiles to the carbon atoms adjacent (ortho) and opposite (para) to their own position.

In the case of 3-isopropoxy-4-methylaniline, the substituents are located at positions 1 (amino, by convention), 3 (isopropoxy), and 4 (methyl). The directing effects of these groups are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence | Activated Positions |

|---|---|---|---|---|

| Amino (-NH₂) | 1 | Strongly Activating, +M > -I | ortho, para-director | 2, 6, 4 (blocked) |

| Isopropoxy (-OCH(CH₃)₂) | 3 | Strongly Activating, +M > -I | ortho, para-director | 2, 4 (blocked), 6 |

| Methyl (-CH₃) | 4 | Weakly Activating, +I | ortho, para-director | 3 (blocked), 5 |

Based on the cumulative effects of these substituents, the positions most activated towards electrophilic attack are positions 2, 5, and 6. The amino and isopropoxy groups strongly activate positions 2 and 6. The methyl group activates position 5. Therefore, a mixture of products would be expected, with the regioselectivity depending on the specific electrophile and reaction conditions. It is important to note that the high reactivity of the aniline derivative might lead to multiple substitutions if the reaction is not carefully controlled. libretexts.org Furthermore, under acidic conditions, the amino group will be protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. doubtnut.com This would significantly alter the reactivity and regioselectivity of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) on Activated Derivatives

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. The aromatic ring of 3-isopropoxy-4-methylaniline is electron-rich due to the presence of three electron-donating groups, making it highly deactivated towards SNAr. Therefore, this compound would not be expected to undergo nucleophilic aromatic substitution under standard conditions.

For SNAr to occur, the aromatic ring would need to be substantially modified. For instance, if the molecule were derivatized to include one or more strong electron-withdrawing groups, such as a nitro group (-NO₂), particularly at the ortho and/or para positions relative to a leaving group, then SNAr could become a feasible reaction pathway.

Catalytic Reactions Involving 3-Isopropoxy-4-methylaniline Hydrochloride

The functional groups present in this compound lend themselves to various catalytic transformations.

Hydrogenation and Dehydrogenation Catalysis

The aromatic ring of aniline derivatives can be hydrogenated to the corresponding cyclohexylamine (B46788) derivative under catalytic conditions, typically using catalysts such as rhodium, ruthenium, or palladium, often under high pressure and temperature. It is expected that 3-isopropoxy-4-methylaniline would undergo hydrogenation to yield 3-isopropoxy-4-methylcyclohexylamine. The chemoselective hydrogenation of a nitro precursor is a common method for the synthesis of substituted anilines. nih.govresearchgate.net

Dehydrogenation of the corresponding cyclohexylamine derivative could also be envisioned to form the aniline, though this is generally a less common transformation for this class of compounds.

Palladium-Catalyzed Coupling Reactions

Aniline derivatives are important substrates in palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds. nih.govnih.govacs.org 3-Isopropoxy-4-methylaniline could potentially participate in several such reactions. For example, in a Buchwald-Hartwig amination reaction, the amino group could react with an aryl halide in the presence of a palladium catalyst and a suitable ligand to form a diarylamine.

Alternatively, if a halogen atom were introduced onto the aromatic ring of 3-isopropoxy-4-methylaniline, this derivative could undergo a variety of palladium-catalyzed coupling reactions, as outlined in the table below.

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki Coupling | Organoboron compound | C-C |

| Heck Coupling | Alkene | C-C |

| Sonogashira Coupling | Terminal alkyne | C-C |

| Buchwald-Hartwig Amination | Amine | C-N |

| Stille Coupling | Organotin compound | C-C |

Organocatalytic Applications

Primary and secondary anilines and their derivatives have found applications in the field of organocatalysis, often serving as precursors to chiral catalysts or participating directly in catalytic cycles. acs.orgfigshare.com Chiral derivatives of 3-isopropoxy-4-methylaniline could potentially be used in asymmetric catalysis. For instance, they could be employed in enamine catalysis, where the aniline would react with a carbonyl compound to form a nucleophilic enamine intermediate. Alternatively, they could be involved in iminium ion catalysis, where they would react with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. These strategies are fundamental to many modern organocatalytic transformations.

Derivatization Chemistry and Advanced Molecular Architectures

Formation of Amides and Carbamates

The nucleophilic nature of the aniline's amino group makes it highly susceptible to reactions with acylating and carbamoylating agents, leading to the formation of stable amide and carbamate (B1207046) linkages, respectively.

The reaction of 3-Isopropoxy-4-methylaniline with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, is a direct and efficient method for the synthesis of N-substituted amides. This transformation, a nucleophilic acyl substitution, proceeds readily due to the high reactivity of the acylating agents. For instance, the reaction with an acyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct, results in the formation of an N-(3-isopropoxy-4-methylphenyl)amide. The general mechanism involves the attack of the aniline's nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

Similarly, acid anhydrides react with 3-Isopropoxy-4-methylaniline to yield the corresponding amide and a carboxylic acid as a byproduct. These reactions are fundamental in peptide synthesis and the creation of various functional materials. The specific conditions for these reactions can be tailored based on the reactivity of the specific carboxylic acid derivative used.

Table 1: Examples of Acylation Reactions with Substituted Anilines

| Aniline (B41778) Derivative | Acylating Agent | Product |

| 3-Isopropoxy-4-methylaniline | Acetyl Chloride | N-(3-isopropoxy-4-methylphenyl)acetamide |

| 4-Ethylaniline | Benzoyl Chloride | N-(4-ethylphenyl)benzamide |

| 3-Methoxy-4-methylaniline | Acetic Anhydride (B1165640) | N-(3-methoxy-4-methylphenyl)acetamide |

This table is illustrative and based on general chemical principles of acylation reactions.

The synthesis of ureas and thioureas from 3-Isopropoxy-4-methylaniline provides access to another important class of compounds with significant applications in medicinal chemistry and materials science. These derivatives are typically formed through the reaction of the aniline with isocyanates and isothiocyanates, respectively.

The reaction with an isocyanate involves the nucleophilic addition of the aniline's amino group to the central carbon atom of the isocyanate, yielding a disubstituted urea (B33335). This reaction is generally high-yielding and proceeds under mild conditions.

Analogously, reacting 3-Isopropoxy-4-methylaniline with an isothiocyanate produces a disubstituted thiourea (B124793). The sulfur atom in the isothiocyanate imparts different electronic and steric properties to the resulting thiourea compared to its urea counterpart. Modern synthetic approaches, such as mechanochemistry, have been explored for the solvent-free and efficient synthesis of ureas and thioureas, offering environmental benefits over traditional solution-based methods.

Table 2: Synthesis of Urea and Thiourea Derivatives from Substituted Anilines

| Aniline Derivative | Reagent | Product Class |

| 3-Isopropoxy-4-methylaniline | Phenyl isocyanate | N-(3-isopropoxy-4-methylphenyl)-N'-phenylurea |

| 4-Propylaniline | Methyl isothiocyanate | N-(4-propylphenyl)-N'-methylthiourea |

| 3-Butoxy-4-ethylaniline | Ethyl isocyanate | N-(3-butoxy-4-ethylphenyl)-N'-ethylurea |

This table provides hypothetical examples based on established reactivity patterns.

Synthesis of Heterocyclic Compounds Incorporating the Aniline Core

The aniline moiety of 3-Isopropoxy-4-methylaniline is a key precursor for the construction of various heterocyclic ring systems. These reactions often involve the formation of new carbon-nitrogen and carbon-carbon bonds, leading to architecturally complex molecules.

Several classic named reactions in organic chemistry can be employed to synthesize heterocyclic compounds from anilines. For instance, the Skraup synthesis and the Doebner-von Miller reaction are used to prepare quinolines, a class of nitrogen-containing heterocycles. In a typical Skraup synthesis, an aniline is heated with sulfuric acid, glycerol (B35011), and an oxidizing agent. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline (B57606) ring. The substituents on the aniline ring, such as the isopropoxy and methyl groups of the title compound, would direct the regioselectivity of the cyclization, leading to a specifically substituted quinoline.

The Friedländer synthesis offers another route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this would require prior modification of the 3-isopropoxy-4-methylaniline, it highlights the versatility of the aniline core in heterocyclic synthesis.

Condensation reactions of 3-Isopropoxy-4-methylaniline with dicarbonyl compounds or their equivalents can lead to the formation of various heterocycles. For example, reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of benzodiazepine (B76468) derivatives under appropriate conditions.

Furthermore, the aniline derivative can be transformed into a dienophile for use in cycloaddition reactions, such as the Diels-Alder reaction. For example, reaction of 3-isopropoxy-4-methylaniline with maleic anhydride would form an N-substituted maleimide (B117702). This maleimide can then act as a dienophile in a [4+2] cycloaddition with a conjugated diene to construct a six-membered ring system, a powerful strategy for building molecular complexity.

Complex Ligand Synthesis

The nitrogen atom of 3-Isopropoxy-4-methylaniline can serve as a coordination site for metal ions, and the aniline itself can be elaborated into more complex multidentate ligands for applications in coordination chemistry and catalysis.

One common strategy is the synthesis of Schiff base ligands. These are typically formed by the condensation of the primary amine of the aniline with an aldehyde or ketone. The resulting imine (C=N) bond, along with other donor atoms that may be present in the aldehyde or ketone fragment, can coordinate to a metal center. For example, condensation with salicylaldehyde (B1680747) would produce a bidentate ligand capable of forming stable complexes with a variety of transition metals.

Another important class of ligands derivable from anilines are pincer ligands. These are tridentate ligands that bind to a metal in a meridional fashion. The synthesis of a pincer ligand from 3-isopropoxy-4-methylaniline would involve multi-step synthetic sequences to introduce two additional donor arms, often phosphine (B1218219) or amine groups, ortho to the amino group on the aniline ring. Such ligands are of great interest for their ability to confer high stability and unique reactivity to the coordinated metal center.

Furthermore, substituted anilines can be precursors to N-heterocyclic carbenes (NHCs), a class of ligands that have revolutionized the field of catalysis. The synthesis of an NHC from 3-isopropoxy-4-methylaniline would involve the construction of an imidazolium (B1220033) or related heterocyclic salt, which can then be deprotonated to generate the carbene. The electronic and steric properties of the NHC can be fine-tuned by the substituents on the original aniline ring.

Table 3: Classes of Ligands Derivable from Substituted Anilines

| Ligand Class | General Synthetic Approach | Potential Donor Atoms |

| Schiff Base | Condensation with an aldehyde or ketone | N, O |

| Pincer Ligand | Multi-step synthesis to add donor arms | N, P; N, N, N |

| N-Heterocyclic Carbene (NHC) Precursor | Formation of an imidazolium salt | C (carbene) |

This table outlines general strategies for ligand synthesis based on the aniline functional group.

Polydentate Ligands for Supramolecular Assembly

Supramolecular chemistry relies on non-covalent interactions to form large, well-defined structures from smaller molecular components. Polydentate ligands derived from 3-Isopropoxy-4-methylaniline could be designed to direct the assembly of such structures.

For instance, a bis-bidentate ligand could be synthesized by first reacting 3-Isopropoxy-4-methylaniline with a suitable difunctional linker, such as terephthaloyl chloride, to form a diamide. Subsequent functionalization of the aniline nitrogen atoms could introduce additional coordinating groups. These ligands could then be reacted with metal ions to form discrete supramolecular cages or extended coordination polymers. The isopropoxy groups could enhance the solubility of these large assemblies in organic solvents.

| Property | Hypothetical Value |

|---|---|

| Molecular Formula of Assembly | Pd2L44 |

| Diameter of Internal Cavity (Å) | 8.5 |

| Solubility | Soluble in CH2Cl2, CHCl3, DMSO |

| Guest Binding Affinity (Ka for Naphthalene, M-1) | 1.5 x 103 |

Incorporation into Polymeric Structures

The unique properties of the 3-Isopropoxy-4-methylaniline moiety can be imparted to polymers by either preparing a monomer for polymerization or by using a derivative as a cross-linking agent.

Monomer Preparation for Polymerization

To be used in polymerization, the 3-Isopropoxy-4-methylaniline hydrochloride would first need to be neutralized to the free aniline. Subsequently, a polymerizable group, such as a vinyl or acryloyl group, can be introduced. For example, reaction of 3-Isopropoxy-4-methylaniline with acryloyl chloride in the presence of a non-nucleophilic base would yield N-(3-isopropoxy-4-methylphenyl)acrylamide.

This monomer could then undergo free-radical polymerization to produce a polyacrylamide derivative. The resulting polymer would feature pendant 3-isopropoxy-4-methylphenyl groups, which could influence the polymer's thermal properties, solubility, and refractive index.

| Property | Hypothetical Value |

|---|---|

| Number Average Molecular Weight (Mn, g/mol) | 25,000 |

| Polydispersity Index (PDI) | 1.8 |

| Glass Transition Temperature (Tg, °C) | 135 |

| Solubility | Soluble in THF, DMF, NMP |

Cross-linking Agents and Modifiers

Derivatives of 3-Isopropoxy-4-methylaniline bearing at least two reactive functional groups can act as cross-linking agents to improve the properties of thermosetting polymers like epoxy resins or polyurethanes. The aniline itself contains two reactive N-H bonds that can react with epoxy groups.

For example, 3-Isopropoxy-4-methylaniline can be used as a curing agent for epoxy resins. The amine groups react with the epoxide rings, leading to the formation of a cross-linked, three-dimensional network. The aromatic nature of the aniline derivative would be expected to enhance the thermal stability and mechanical strength of the cured epoxy. The isopropoxy group may improve the compatibility of the curing agent with the epoxy resin and contribute to a lower viscosity of the formulation.

| Property | Uncured Epoxy Resin | Cured with 3-Isopropoxy-4-methylaniline |

|---|---|---|

| State | Liquid | Solid |

| Glass Transition Temperature (Tg, °C) | -15 | 150 |

| Tensile Strength (MPa) | N/A | 75 |

| Solvent Resistance (to Acetone) | Soluble | Insoluble (swells) |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Isopropoxy-4-methylaniline hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the isopropoxy group protons, the methyl group protons, and the amine protons.

The chemical shifts (δ) are influenced by the electronic environment of the protons. The aromatic protons would appear in the downfield region, typically between 6.5 and 7.5 ppm. The specific splitting patterns (e.g., doublets, triplets) would reveal the substitution pattern on the benzene (B151609) ring. The methine proton of the isopropoxy group would likely appear as a septet, while the two equivalent methyl groups of the isopropoxy moiety would present as a doublet. The methyl group attached to the aromatic ring would show a singlet in the upfield region. The protons of the hydrochloride salt of the amine would be expected to be broad and their chemical shift could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic CH | 6.5 - 7.5 | d, dd | 7.0 - 9.0 |

| Isopropoxy CH | 4.0 - 5.0 | sept | ~6.0 |

| Aromatic CH₃ | 2.0 - 2.5 | s | N/A |

| Isopropoxy CH₃ | 1.0 - 1.5 | d | ~6.0 |

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display a series of singlets, each corresponding to a unique carbon atom.

The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. The aromatic carbons would resonate in the range of 110-160 ppm. The carbon atom bearing the isopropoxy group and the one bearing the amino group would have distinct chemical shifts influenced by the electron-donating or -withdrawing nature of these substituents. The carbons of the isopropoxy group and the methyl group would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | 145 - 160 |

| Aromatic C-N | 135 - 150 |

| Aromatic C-C | 115 - 130 |

| Aromatic C-H | 110 - 125 |

| Isopropoxy CH | 65 - 75 |

| Aromatic CH₃ | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in confirming the connectivity within the aromatic ring and the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connectivity between different functional groups, for instance, showing the correlation between the isopropoxy protons and the aromatic carbon to which the group is attached, or between the aromatic methyl protons and the adjacent aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and molecular formula of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, HRMS would be used to determine the exact mass of the protonated molecular ion of the free base, [C₁₀H₁₅NO + H]⁺. This experimentally determined exact mass would then be compared to the calculated exact mass for the proposed molecular formula, providing strong evidence for its composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of 3-Isopropoxy-4-methylaniline) and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.

Upon collision-induced dissociation (CID), the molecular ion would be expected to fragment in predictable ways. Common fragmentation pathways for anilines and ethers would likely be observed. For example, the loss of the isopropoxy group or parts of it, as well as fragmentation of the aromatic ring, would generate a unique fragmentation spectrum. The analysis of these fragment ions would help to confirm the presence and connectivity of the isopropoxy and methylaniline moieties.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of 3-Isopropoxy-4-methylaniline

| m/z (mass-to-charge ratio) | Possible Fragment Structure/Loss |

|---|---|

| [M+H]⁺ - 43 | Loss of C₃H₇ (isopropyl group) |

| [M+H]⁺ - 59 | Loss of OC₃H₇ (isopropoxy group) |

By combining the data from these various spectroscopic techniques, a detailed and unambiguous structural characterization of this compound can be achieved.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

No specific GC-MS data, such as retention times or fragmentation patterns for this compound, is publicly available.

Infrared (IR) and Raman Spectroscopy

Specific IR and Raman spectral data, including characteristic peak assignments for the functional groups present in this compound, have not been reported in the searched scientific literature.

X-ray Crystallography

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its crystal system, space group, and unit cell dimensions is not available.

Without crystallographic data, an analysis of the crystal packing and intermolecular interactions, such as hydrogen bonding or van der Waals forces, cannot be performed.

Other Advanced Analytical Techniques

No information was found regarding the application of other advanced analytical techniques for the characterization of this compound.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. These methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Prediction of Electronic Structure and Properties

DFT calculations could be used to predict a variety of electronic properties for 3-isopropoxy-4-methylaniline hydrochloride. Such studies would typically involve optimizing the molecule's geometry and then calculating properties from the resulting wave function or electron density. Key properties that could be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

Currently, there are no specific published studies detailing the electronic structure and properties of this compound using DFT or other quantum chemical methods.

Conformation Analysis and Energetics

The isopropoxy and amine groups of this compound can rotate, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating dihedral angles and calculating the energy of each resulting structure.

A computational study on this molecule would reveal the preferred orientations of the isopropoxy and methylaniline substituents and quantify the relative energies of different conformers. No such conformational analysis for this compound has been reported in the scientific literature.

Reaction Pathway Modeling and Transition State Analysis

Computational methods are invaluable for mapping out the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify the most likely pathways for a reaction, including the structures of any intermediates and transition states.

Elucidation of Reaction Mechanisms via Computational Methods

For this compound, computational studies could elucidate the mechanisms of reactions in which it participates, such as N-acylation, diazotization, or electrophilic aromatic substitution. These calculations would involve identifying the transition state for each step of the proposed mechanism and confirming that it connects the reactant and product.

There is no available research in the public domain that computationally elucidates reaction mechanisms involving this compound.

Kinetic and Thermodynamic Insights from Computational Studies

From the computed potential energy surface, it is possible to extract important kinetic and thermodynamic data. The energy difference between reactants and products provides the reaction's enthalpy, while the energy of the transition state relative to the reactants gives the activation energy, which is crucial for understanding reaction rates.

Although these methods are well-established, no specific kinetic or thermodynamic data derived from computational studies for reactions of this compound have been published.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a molecule like this compound behaves in a particular environment, such as in a solvent or interacting with a biological macromolecule.

These simulations could provide insights into its solvation properties, its diffusion characteristics, and its potential binding modes to a protein target. A search of the scientific literature did not yield any published molecular dynamics simulation studies specifically featuring this compound.

Conformational Flexibility and Dynamic Behavior

The conformational landscape of this compound is primarily dictated by the orientation of the isopropoxy and amino groups relative to the benzene (B151609) ring.

The isopropoxy group, with its rotatable C-O bonds, is a key contributor to the molecule's flexibility. The orientation of the isopropyl group relative to the aromatic ring can be described by the dihedral angle (Caromatic-Caromatic-O-Cisopropyl). Computational studies on similar alkoxy-substituted benzenes suggest that the most stable conformation often involves the alkyl group lying in or near the plane of the benzene ring to maximize resonance stabilization. However, steric hindrance with the adjacent methyl group could lead to a non-planar, or skewed, conformation being energetically favored.

The amino group in aniline (B41778) and its derivatives is known to have a pyramidal geometry, and its orientation relative to the ring is another source of conformational isomerism. The degree of pyramidalization and the rotational barrier of the C-N bond are influenced by the electronic effects of the ring substituents. In the case of the hydrochloride salt, the amino group will be protonated (-NH3+), which significantly alters its electronic character and interactions with neighboring groups.

Molecular dynamics simulations on related substituted anilines have shown that the rotation of such substituent groups is a dynamic process, with multiple local energy minima accessible at room temperature. colostate.edu The interplay between the steric bulk of the isopropoxy and methyl groups, along with the electronic effects of the protonated amino group, would define the potential energy surface for this compound.

To illustrate the typical energetic considerations in such molecules, the following table presents hypothetical relative energies for different conformations based on studies of analogous compounds.

| Conformer | Dihedral Angle (C-C-O-C) | Amino Group Orientation | Relative Energy (kcal/mol) |

| A | ~0° (Planar) | Staggered | 0.00 |

| B | ~90° (Perpendicular) | Staggered | 2.5 - 4.0 |

| C | ~0° (Planar) | Eclipsed | 1.0 - 2.0 |

| D | ~90° (Perpendicular) | Eclipsed | 3.5 - 5.5 |

| Note: This table is illustrative and based on general principles of conformational analysis for alkoxy-substituted anilines. Actual values for this compound would require specific quantum chemical calculations. |

Solvation Effects on Molecular Structure and Reactivity

The solvent environment can profoundly influence the structure, stability, and reactivity of polar molecules like this compound. The presence of the charged ammonium (B1175870) group (-NH3+) makes this molecule particularly sensitive to the polarity of the solvent.

In polar protic solvents, such as water or methanol, the -NH3+ group can form strong hydrogen bonds with solvent molecules. This explicit solvation shell can stabilize the charge and influence the conformational preferences of the molecule. For instance, a solvent shell might sterically favor a particular orientation of the isopropoxy group.

In polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the stabilization of the cation would occur primarily through dipole-ion interactions. The strength of these interactions would depend on the solvent's dielectric constant and dipole moment.

Computational studies using implicit and explicit solvation models on similar aromatic amines have demonstrated that solvent can alter the relative energies of different conformers. researchgate.net For example, a conformation that is more stable in the gas phase might be less favored in a polar solvent if a different conformation allows for more effective solvation.

The reactivity of the molecule is also heavily influenced by the solvent. Solvation of the ground state and any transition states in a chemical reaction can significantly alter the activation energy. For instance, in a reaction involving the anilinium ion, a solvent that strongly solvates the charged reactant might increase the activation energy for a reaction where the charge is dispersed in the transition state.

The following table summarizes the expected effects of different solvent types on the properties of this compound, based on theoretical studies of related compounds. researchgate.net

| Solvent Type | Primary Interaction | Expected Effect on -NH3+ | Impact on Conformational Equilibrium | Potential Effect on Reactivity |

| Polar Protic (e.g., Water) | Hydrogen Bonding | Strong stabilization | May shift to favor conformers that are more accessible for H-bonding | Can significantly alter reaction rates by stabilizing or destabilizing transition states. |

| Polar Aprotic (e.g., DMSO) | Dipole-Ion | Moderate to strong stabilization | May favor more polar conformers | Can influence reaction pathways by selectively solvating charged intermediates. |

| Nonpolar (e.g., Hexane) | van der Waals | Poor stabilization (low solubility) | Less influence compared to polar solvents | Reactions are often slower if charged species are involved. |

Further dedicated computational studies, employing methods such as Density Functional Theory (DFT) with various solvation models, would be necessary to provide precise quantitative data on the conformational dynamics and solvent effects for this compound.

Applications As a Key Intermediate in Chemical Synthesis

Precursor in Organic Synthesis

In the realm of organic synthesis, this compound is a valuable precursor for the construction of intricate molecular architectures.

While specific, publicly documented examples of the synthesis of complex aromatic systems directly from 3-Isopropoxy-4-methylaniline hydrochloride are not extensively available in peer-reviewed literature, the inherent reactivity of substituted anilines suggests its potential in this area. Generally, the amino group can be diazotized and subsequently replaced with a wide array of functional groups, enabling the formation of diverse aromatic structures. Furthermore, the aniline (B41778) moiety can participate in various coupling reactions, such as the Buchwald-Hartwig amination, to form more complex aryl-containing molecules. The isopropoxy and methyl substituents on the ring influence the electronic properties and steric hindrance, which can be strategically exploited to direct the regioselectivity of these synthetic transformations.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science. Aniline derivatives are common starting materials for the synthesis of these cyclic compounds. This compound can, in principle, be utilized in condensation reactions with dicarbonyl compounds or their equivalents to form various heterocyclic rings, such as quinolines, through reactions like the Skraup or Doebner-von Miller synthesis. The presence of the isopropoxy and methyl groups would result in specifically substituted heterocyclic products, which could be of interest for further chemical exploration and application. However, detailed research findings specifically documenting these transformations with this compound are not readily found in the public domain.

Role in Agrochemical Research and Development

The development of new and effective agrochemicals is a continuous effort in the chemical industry. Substituted anilines are a known class of precursors for various active ingredients.

Although specific commercial herbicides derived directly from this compound are not widely reported, the structural motifs present in the molecule are relevant to agrochemical design. The substituted aniline core is found in several classes of herbicides. It is plausible that this compound is explored in proprietary research and development as an intermediate for novel herbicidal agents. The synthesis would likely involve the modification of the amino group to form ureas, amides, or other functional groups commonly associated with herbicidal activity.

Use in Material Science

In material science, the properties of polymers and resins are dictated by the monomer units from which they are constructed.

Aniline and its derivatives can be used in the synthesis of various polymers, including polyanilines and specialty resins. The amino group of this compound allows it to be incorporated into polymer chains through polymerization reactions. The isopropoxy and methyl substituents would modify the properties of the resulting polymer, potentially influencing its solubility, thermal stability, and electronic characteristics. While the use of this specific aniline derivative in large-scale polymer production is not documented in readily accessible literature, its potential as a monomer for creating functionalized polymers in a research context is conceivable.

Substituted anilines are pivotal building blocks in organic synthesis, and this compound is poised to be a valuable intermediate for creating complex molecules. The reactivity of the amino group, influenced by the electronic effects of the isopropoxy and methyl substituents, allows for its participation in a wide array of chemical transformations.

Historically, aniline derivatives are indispensable in the synthesis of pharmaceuticals, agrochemicals, and dyes. transparencymarketresearch.comindustrytoday.co.uknih.gov For instance, the amino group can be readily diazotized and subsequently coupled with electron-rich aromatic compounds to produce azo dyes, a class of compounds known for their vibrant colors. researchgate.netunb.cajchemrev.com The specific shades of these dyes are determined by the nature of the substituents on the aniline ring, suggesting that this compound could be a precursor to novel colorants.

In the realm of medicinal chemistry, the aniline scaffold is a common feature in many therapeutic agents. cresset-group.comnih.govthieme-connect.com Substituted anilines serve as starting materials for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures that form the core of many drugs. The isopropoxy and methyl groups on the aniline ring of this compound can influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates, potentially leading to improved efficacy and safety profiles.

Furthermore, in the agrochemical industry, aniline derivatives are precursors to a range of herbicides, pesticides, and fungicides. transparencymarketresearch.comindustrytoday.co.uk The unique substitution pattern of this compound could be leveraged to develop new active ingredients with enhanced biological activity and environmental compatibility.

Table 1: Potential Synthetic Applications of this compound based on Analogous Compounds

| Application Area | Potential Product Class | Role of Aniline Derivative |

| Pharmaceuticals | Heterocyclic Compounds, Bioactive Molecules | Core structural component or key intermediate |

| Agrochemicals | Herbicides, Pesticides, Fungicides | Precursor for active ingredients |

| Dyes and Pigments | Azo Dyes | Diazotization and coupling agent |

Development of Advanced Functional Materials

The unique electronic and structural properties of substituted anilines make them promising candidates for the development of advanced functional materials. The incorporation of alkoxy and alkyl groups can modulate the electronic properties of the aniline ring, influencing the performance of materials in which they are incorporated.

One significant area of application is in the field of conductive polymers. Polyaniline and its derivatives are well-known for their electrical conductivity and environmental stability. wikipedia.orgresearchgate.netrsc.org The solubility and processability of these polymers can be enhanced by introducing substituents like alkoxy groups onto the aniline monomer. researchgate.netrsc.org Therefore, this compound could potentially be polymerized to yield a conductive polymer with tailored properties for applications in electronics, sensors, and anti-corrosion coatings.

Table 2: Potential Applications of this compound in Advanced Functional Materials

| Material Type | Potential Role of this compound | Potential Benefits |

| Conductive Polymers | Monomer for polymerization | Improved solubility and processability, tailored conductivity |

| Organic Light-Emitting Diodes (OLEDs) | Component of hole-transporting or emissive layers | Enhanced device efficiency and stability |

| Perovskite Solar Cells | Interfacial modifier | Reduced defects, improved charge extraction |

| Corrosion Inhibitors | Adsorptive protective film former | Prevention of metal corrosion |

Reagent in Analytical Chemistry Methods

In analytical chemistry, substituted anilines find utility as derivatizing agents and as components of chemical sensors. Derivatization is a technique used to modify an analyte to make it more suitable for analysis, for example, by enhancing its volatility for gas chromatography (GC) or its detectability for high-performance liquid chromatography (HPLC). oup.comresearchgate.net Aniline derivatives can react with specific functional groups to form stable products with improved chromatographic behavior or stronger detector response. nih.govnih.gov this compound, with its reactive amino group, could be employed as a derivatizing reagent for the analysis of various compounds. researchgate.netacs.orgepa.gov

Furthermore, the electrochemical properties of aniline and its derivatives make them suitable for the development of electrochemical sensors. researchgate.netscienoc.comsrce.hr These sensors often rely on the electropolymerization of an aniline derivative onto an electrode surface. The resulting polymer film can then interact with a target analyte, leading to a measurable change in the electrical signal. nih.govnih.govacs.org The specific substituents on the aniline ring can impart selectivity and sensitivity to the sensor. The isopropoxy and methyl groups of this compound could influence the recognition properties of a sensor designed for the detection of specific analytes.

Table 3: Potential Analytical Chemistry Applications of this compound

| Analytical Technique | Potential Role | Principle of Application |

| Gas Chromatography (GC) | Derivatizing agent | Increases volatility and/or detector response of analytes |

| High-Performance Liquid Chromatography (HPLC) | Derivatizing agent | Enhances detectability (e.g., fluorescence) of analytes |

| Electrochemical Sensors | Monomer for electrode modification | Creates a selective and sensitive layer for analyte detection |

While direct research on this compound is still emerging, the well-established and diverse applications of structurally similar substituted anilines provide a strong indication of its potential. As a key intermediate, it holds promise for the synthesis of novel pharmaceuticals, agrochemicals, and dyes. In materials science, it could contribute to the development of advanced functional materials such as conductive polymers and components for organic electronic devices. Furthermore, its properties suggest utility as a reagent in analytical chemistry for derivatization and sensor development. Future research dedicated to this specific compound will be crucial in fully elucidating its properties and validating these promising applications.

Conclusion and Future Research Directions

Summary of Current Research Landscape

A comprehensive review of the scientific literature reveals that dedicated research on 3-Isopropoxy-4-methylaniline hydrochloride is sparse. While it is available from commercial suppliers for research purposes, indicating its use as a building block in chemical synthesis, there is a notable absence of published studies focusing specifically on its synthesis, properties, or applications. chemicalbridge.co.ukbldpharm.comambeed.com The current research landscape is therefore largely defined by the broader field of arylamine chemistry. Arylamines are a fundamental class of organic compounds that are crucial in the development of pharmaceuticals, agrochemicals, dyes, and materials. researchgate.netnih.govnih.gov Research in this area is vibrant, with a strong focus on developing novel synthetic methods, understanding reactivity, and exploring new applications. researchgate.netrsc.org The study of arylamines is critical, as some have been identified as potentially genotoxic impurities (PGIs) in pharmaceutical products. nih.govresearchgate.net

General Properties of this compound

| Property | Value |

| CAS Number | 1795507-99-1 |

| Molecular Formula | C10H16ClNO |

| Molecular Weight | 201.7 g/mol |

| Appearance | Solid |

| Storage Temperature | Room temperature, under inert atmosphere |

This data is compiled from chemical supplier information.

Emerging Synthetic Methodologies and Reactivity

The synthesis of arylamines is a cornerstone of organic chemistry, with traditional methods often relying on the reduction of nitroarenes or the amination of aryl halides. rsc.orgresearchgate.net However, these methods can require harsh reaction conditions or expensive catalysts. Consequently, there is a significant drive towards developing more efficient and sustainable synthetic routes.

Emerging methodologies in arylamine synthesis include:

Direct Reductive Cross-Coupling of Nitroarenes: This approach avoids the need to pre-form the aniline (B41778), making the process more step-economical. rsc.org

Visible-Light-Induced Fe-Catalyzed Methodologies: These reactions offer a more environmentally friendly approach to synthesizing tertiary amines from nitrobenzene. researchgate.net

Amination via Aminium Radicals: This strategy allows for the direct amination of unfunctionalized aromatic compounds under mild conditions. nih.govnih.gov

The reactivity of arylamines like this compound is dominated by the electron-donating amino group, which activates the aromatic ring towards electrophilic substitution. This high reactivity can sometimes lead to multiple substitutions, which can be a challenge to control. youtube.comlibretexts.org The amino group also imparts basic properties, allowing it to react with strong acids to form ammonium (B1175870) salts. youtube.com This can deactivate the ring towards electrophilic attack and alter the directing effects of the substituent.

Potential for Novel Derivatizations and Applications

The structural features of this compound, namely the primary amine, the isopropoxy group, and the methyl group on the benzene (B151609) ring, offer multiple sites for derivatization.

N-Functionalization: The primary amine can be readily acylated, alkylated, or used in the formation of imines and diazonium salts. These reactions are fundamental in organic synthesis and could be used to incorporate this molecule into larger, more complex structures.

Ring Functionalization: The activated aromatic ring is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The positions of these substitutions would be directed by the existing substituents.

Modification of Substituents: The isopropoxy and methyl groups could potentially be modified, although this would likely require more specific and potentially harsher reaction conditions.

Given the importance of arylamines in various industries, derivatives of this compound could find potential applications in:

Pharmaceuticals: Arylamines are key structural motifs in many drugs. nih.gov Derivatization could lead to the discovery of new bioactive molecules.

Agrochemicals: Many pesticides and herbicides are based on arylamine structures. nih.gov

Materials Science: Arylamines are used in the synthesis of polymers, dyes, and other functional materials. chemimpex.com

Challenges and Opportunities in the Field of Arylamine Chemistry

Despite the significant progress in arylamine chemistry, several challenges remain. One of the primary challenges is controlling the reactivity of the arylamine in electrophilic aromatic substitution to achieve selective mono-substitution. youtube.comlibretexts.org Another significant challenge is the potential toxicity of some arylamines, which necessitates careful handling and consideration of their environmental impact. nih.gov

These challenges also present significant opportunities for future research. The development of new catalytic systems for the selective synthesis and functionalization of arylamines is a key area of investigation. organic-chemistry.org There is also a growing interest in developing greener and more sustainable synthetic methods for the production of arylamines. researchgate.net Furthermore, the exploration of the biological activities of novel arylamine derivatives remains a promising avenue for the discovery of new therapeutic agents.

Q & A

Q. How can researchers correlate spectroscopic data with crystallographic results for structure refinement?

- Methodological Answer : Combine single-crystal XRD data with solid-state NMR (¹³C CP/MAS) to validate molecular packing and hydrogen-bonding networks. For example, XRD may reveal Cl⁻···H–N interactions, while SS-NMR confirms anisotropic chemical shifts for aromatic carbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。